molecular formula C19H20N2O3S B2966600 3-(2-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105199-53-8

3-(2-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2966600
CAS No.: 1105199-53-8
M. Wt: 356.44
InChI Key: UBUSULCFDFEVPQ-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a synthetic 1,2,4-oxadiazole derivative offered as a high-purity research chemical. The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, valued for its bioisosteric properties as a stable equivalent for ester and amide functional groups, which can improve metabolic stability in potential drug candidates . This particular compound features a unique molecular architecture combining the 1,2,4-oxadiazole core with a 2-methylphenyl substituent at the 3-position and a 2,4,5-trimethylbenzenesulfonyl group at the 5-position. The benzenesulfonyl moiety suggests potential as a key intermediate in the synthesis of more complex molecules for pharmaceutical research. Researchers are exploring 1,2,4-oxadiazole derivatives for a wide spectrum of biological activities, based on published studies on analogous structures. These activities include anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties . The specific substitution pattern on this compound may be of interest for structure-activity relationship (SAR) studies, particularly in programs targeting enzyme inhibition or receptor modulation. The compound is provided for Research Use Only (RUO) and is strictly for laboratory applications by qualified researchers. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

3-(2-methylphenyl)-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-7-5-6-8-16(12)19-20-18(24-21-19)11-25(22,23)17-10-14(3)13(2)9-15(17)4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUSULCFDFEVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the 2-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 2-methylphenyl group. This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the 2,4,5-Trimethylbenzenesulfonylmethyl Group: This step involves the sulfonylation of the oxadiazole ring with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of halogenated or sulfonylated derivatives.

Scientific Research Applications

3-(2-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Industrial Processes: The compound is investigated for its potential as a catalyst or intermediate in various chemical reactions, including polymerization and cross-coupling reactions.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate biological pathways, leading to therapeutic effects.

    Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to transport electrons or holes, play a crucial role in its function.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
3-(2-Methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole 2-Methylphenyl, trimethylbenzenesulfonyl ~435 (estimated) Hypothetical: High lipophilicity -
5-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonamide 1,3,4-Oxadiazole Cyclohexyl, methylbenzenesulfonamide ~350 Anti-inflammatory activity
NTOM () 1,2,4-Oxadiazole Nitrotetrazole methyl ~210 Energetic material
3-(4-Methylsulfonylstyryl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Sulfonylstyryl ~315 Conjugation-dependent applications
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Bromophenyl, chloromethyl 370.03 High polarity

Biological Activity

The compound 3-(2-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a member of the oxadiazole family, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C23H22N2O4SC_{23}H_{22}N_2O_4S, and its structure includes an oxadiazole ring substituted with a methylphenyl group and a trimethylbenzenesulfonyl group. The specific structural features contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study reported that various 1,2,4-oxadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines. The compound demonstrated an IC50 value of approximately 9.4 µM against a panel of 11 tumor cell lines, indicating moderate potency in inhibiting cancer cell proliferation .

Antimicrobial Properties

Oxadiazoles have been extensively studied for their antimicrobial properties. Compounds similar to this compound have shown promising results against various bacterial strains. For example, derivatives were reported to possess significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been documented. These compounds can inhibit key inflammatory pathways and enzymes such as cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Studies suggest that oxadiazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity that helps mitigate oxidative stress in cells.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The compound displayed selective cytotoxicity with an IC50 value indicating effectiveness against specific types of cancer cells .
  • Antimicrobial Screening : In antimicrobial studies, the compound was tested against common pathogens and showed significant inhibition zones compared to control groups .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerIC50 ~ 9.4 µM against tumor cells
AntibacterialSignificant activity against E. coli
Anti-inflammatoryInhibition of COX enzymes

Q & A

What are the optimal synthetic routes for 3-(2-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?

Advanced Research Focus
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and activated carbonyl groups. For the target compound, sulfonylation of the methyl group at position 5 of the oxadiazole ring is critical. Evidence from analogous syntheses (e.g., triazole derivatives) suggests using absolute ethanol as a solvent with glacial acetic acid as a catalyst under reflux (4–6 hours) to achieve cyclization . Post-reaction purification via vacuum filtration or recrystallization (e.g., ethyl acetate/ethanol) improves purity. Palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) may enhance regioselectivity in multi-step syntheses, as seen in related heterocyclic systems . Key variables affecting yield include stoichiometry of sulfonylating agents, temperature control, and solvent polarity.

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Basic Research Focus
Structural confirmation requires a combination of FT-IR (to identify sulfonyl S=O stretches at ~1350–1150 cm⁻¹), NMR (¹H and ¹³C for methyl and aromatic protons), and mass spectrometry (for molecular ion validation). For crystallographic analysis, single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) provides precise bond angles and dihedral angles between the oxadiazole and sulfonylbenzene rings, as demonstrated in structurally similar triazole derivatives . SC-XRD can also reveal weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) that influence packing and stability .

What methodologies are recommended for evaluating the biological activity of this compound, particularly in antimicrobial or pharmacological assays?

Advanced Research Focus
Biological evaluation should follow standardized protocols for minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi. For example, compounds with structural similarities (e.g., 1,2,4-triazole-3-thiones) show enhanced activity when substituted with electron-withdrawing groups like sulfonyl . Dose-response curves and time-kill kinetics can clarify mechanisms. Computational docking studies (e.g., DFT or molecular dynamics ) may predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) . Note that minor structural changes (e.g., methyl vs. phenyl substituents) significantly alter activity profiles .

How can computational modeling (e.g., DFT) predict electronic properties and reactivity of this compound?

Advanced Research Focus
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can model the compound’s HOMO-LUMO gap , electrostatic potential surfaces, and charge distribution. For instance, studies on triazole-thione analogs reveal that sulfonyl groups increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions . TD-DFT can simulate UV-Vis spectra for comparison with experimental data, aiding in photophysical characterization.

What strategies distinguish this compound from structurally similar analogs (e.g., 1,2,4-triazole derivatives) in terms of chemical and biological behavior?

Basic Research Focus
Comparative HPLC-MS or TLC analyses under identical conditions (e.g., silica gel plates with ethyl acetate/hexane eluents) can separate the target compound from analogs. Biological differentiation relies on structure-activity relationship (SAR) studies. For example, replacing the oxadiazole ring with a triazole reduces metabolic stability but increases hydrophilicity . X-ray crystallography highlights conformational differences, such as dihedral angles between the sulfonylbenzene and heterocyclic rings, which impact binding to biological targets .

How should researchers address contradictions in spectral data or biological activity results for this compound?

Advanced Research Focus
Discrepancies often arise from impurities (e.g., unreacted starting materials) or polymorphism . Validate purity via HPLC-DAD (Diode Array Detection) and elemental analysis . For biological data, ensure assay reproducibility using positive controls (e.g., ciprofloxacin for antimicrobial tests) and statistical validation (e.g., ANOVA). If crystallographic data conflicts with NMR/IR, consider dynamic effects (e.g., tautomerism in solution vs. solid state) .

What are the challenges in formulating this compound for in vivo studies, and how can solubility be optimized?

Advanced Research Focus
The compound’s logP (predicted >3 due to aromatic and sulfonyl groups) suggests poor aqueous solubility. Strategies include nanoparticle encapsulation or co-solvency with DMSO/PEG mixtures . Analogous sulfonamide derivatives show improved bioavailability via pro-drug approaches (e.g., esterification of sulfonyl groups) . Preclinical toxicity screening (e.g., Ames test ) is critical due to potential genotoxicity from the sulfonyl moiety.

How does the compound’s stability vary under different storage conditions, and what degradation products form?

Basic Research Focus
Stability studies under ICH guidelines (25°C/60% RH) using HPLC-UV can monitor degradation. Sulfonyl-containing compounds are prone to hydrolysis in acidic/basic conditions, forming sulfonic acids. LC-MS identifies degradation products, while accelerated stability testing (40°C/75% RH) predicts shelf life. Store the compound in desiccated, amber vials at -20°C to prevent photolytic cleavage of the oxadiazole ring .

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